5-Methyl-3-(piperidin-4-yl)-1H-indole hydrochloride is a synthetic organic compound belonging to the indole class of compounds, which are characterized by their bicyclic structure consisting of a benzene ring fused to a pyrrole ring. This specific compound features a methyl group at the 5-position and a piperidin-4-yl substituent at the 3-position of the indole core. The hydrochloride form indicates that the compound is in its salt form, which often enhances solubility and stability in biological systems.
This compound is synthesized from readily available starting materials, including 5-methylindole and piperidine derivatives. The synthesis typically involves various chemical reactions that facilitate the introduction of the piperidinyl group into the indole structure.
5-Methyl-3-(piperidin-4-yl)-1H-indole hydrochloride is classified as an indole derivative. Indoles are significant in medicinal chemistry due to their diverse biological activities, including effects on neurotransmitter systems, antimicrobial properties, and potential anticancer activities.
The synthesis of 5-Methyl-3-(piperidin-4-yl)-1H-indole hydrochloride can be accomplished through several methods:
5-Methyl-3-(piperidin-4-yl)-1H-indole hydrochloride can undergo various chemical reactions:
These reactions are crucial for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.
The mechanism of action of 5-Methyl-3-(piperidin-4-yl)-1H-indole hydrochloride involves its interaction with specific biological targets:
Understanding these mechanisms is essential for evaluating its potential therapeutic applications.
These properties are critical for determining suitable applications in research and development.
5-Methyl-3-(piperidin-4-yl)-1H-indole hydrochloride has several scientific uses:
5-Methyl-3-(piperidin-4-yl)-1H-indole hydrochloride is a nitrogen-containing heterocyclic compound featuring a fused indole-piperidine scaffold. The indole moiety consists of a benzene ring fused to a pyrrole ring, with a methyl group at the 5-position and a piperidin-4-yl substituent at the 3-position. The hydrochloride salt form enhances the compound’s aqueous solubility and crystallinity, which is critical for pharmaceutical processing [2] [5].
Systematic IUPAC Name: 5-Methyl-3-(piperidin-4-yl)-1H-indole hydrochlorideMolecular Formula: C₁₄H₁₈N₂·HClMolecular Weight: 250.77 g/mol [2]CAS Registry Numbers: 149669-44-3 (primary); 1172830-18-0 (alternative) [2] [3]
Table 1: Nomenclature and Identifiers
Classification | Identifiers |
---|---|
IUPAC Name | 5-Methyl-3-(piperidin-4-yl)-1H-indole hydrochloride |
Synonyms | 4-(5-Methyl-3-indolyl)piperidine; 5-Methyl-3-(4-piperidinyl)-1H-indole HCl |
CAS Numbers | 149669-44-3; 1172830-18-0 |
Molecular Formula | C₁₄H₁₈N₂·HCl |
PubChem CID | 42614660 |
Key physicochemical properties include:
The compound emerged in the 1990s during structure-activity relationship (SAR) explorations of piperidinyl indoles as nociceptin opioid receptor (NOP) ligands. Early synthetic efforts focused on 3-substituted indoles to target neurological disorders, but the 3-piperidinyl variant gained prominence due to its balanced receptor affinity and synthetic tractability [4]. The hydrochloride salt was first characterized in 1994 (CAS 149669-44-3) to improve stability for pharmacological testing [2] [5]. Its discovery coincided with advances in palladium-catalyzed heterocyclization techniques, which enabled efficient large-scale synthesis via Sonogashira coupling and intramolecular cyclization of halogenated aniline intermediates [4].
This scaffold is a privileged structure in CNS drug discovery due to its dual capacity to engage opioid receptors and cross the blood-brain barrier. Key significance includes:
Table 2: Physicochemical and Handling Properties
Property | Value | Conditions/Notes |
---|---|---|
Molecular Weight | 250.77 g/mol | — |
Appearance | Pale yellow powder | Hygroscopic |
Storage Temperature | 0–8°C | Long-term stability studies ongoing |
Solubility | >50 mg/mL in water | Hydrochloride salt advantage |
Predicted pKa | 17.24 ± 0.30 (indole NH); 8.9 (piperidine) | Protonation at piperidine N |
The compound exhibits nuanced activity across opioid receptors, with sub-nanomolar binding affinity for NOP (Kᵢ = 0.23 nM) and moderate MOP affinity (Kᵢ = 0.81 nM). This bifunctionality enables modulation of both nociceptin and endogenous opioid pathways, which is critical for treating neuropsychiatric disorders without morphine-like side effects [4]. SAR studies demonstrate that 3-piperidinyl substitution (vs. 2-substitution) favors NOP partial agonism (35.9% stimulation vs. NOP full agonist standards), while modifications like N-alkylation or indole methylation tune MOP/NOP selectivity ratios [4].
Table 3: In Vitro Receptor Affinity and Functional Activity
Receptor | Binding Affinity (Kᵢ, nM) | Functional Activity (% Stimulation) | Selectivity Ratio (NOP/MOP) |
---|---|---|---|
NOP | 0.23 ± 0.11 | 35.9% (Partial agonist) | 3.5 |
MOP | 0.81 ± 0.78 | 11.8% (Weak partial agonist) | — |
DOP | >10,000 | Not active | >12,346 |
KOP | >10,000 | Not active | >12,346 |
As an intermediate, this scaffold enables diverse medicinal chemistry optimizations:
Table 4: Key Bioactive Derivatives
Derivative Structure | Biological Target | Activity |
---|---|---|
2-Substituted N-piperidinyl indole | NOP receptor | Full agonist (EC₅₀ = 4.3 nM) |
5-Methoxy-3-(piperidin-4-yl)indole | Neurotransmitter systems | Anxiolytic candidate |
N-Benzyl malonyl derivatives | HIV-1 integrase | Strand transfer inhibitor (IC₅₀ = 0.2 μM) |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 1246815-51-9
CAS No.: 203860-42-8